molecular formula C38H40K2N2O11S3 B1261676 NIR-1 dye

NIR-1 dye

Cat. No.: B1261676
M. Wt: 875.1 g/mol
InChI Key: DZSYJVXGONVNKA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

NIR-1 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-1(2-).

Properties

Molecular Formula

C38H40K2N2O11S3

Molecular Weight

875.1 g/mol

IUPAC Name

dipotassium;(2Z)-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C38H42N2O11S3.2K/c1-6-39-31-19-17-27-28(23-26(53(46,47)48)24-32(27)54(49,50)51)35(31)38(4,5)34(39)15-11-9-7-8-10-14-33-37(2,3)29-22-25(36(41)42)16-18-30(29)40(33)20-12-13-21-52(43,44)45;;/h7-11,14-19,22-24H,6,12-13,20-21H2,1-5H3,(H3-,41,42,43,44,45,46,47,48,49,50,51);;/q;2*+1/p-2

InChI Key

DZSYJVXGONVNKA-UHFFFAOYSA-L

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+]

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+]

Origin of Product

United States

Advanced Spectroscopic and Photophysical Characterization of Near Infrared Dyes

Quantitative Spectroscopic Analysis of Near-Infrared Dyes

Fluorescence Lifetime Measurements and Advanced Analysis (e.g., Phasor Analysis)

While specific fluorescence lifetime measurements for NIR-1 dye (NIR Dye s775z, NHS) were not explicitly detailed in the provided search results, near-infrared dyes, particularly cyanine (B1664457) dyes, are generally known for their short singlet excited-state lifetimes, often below 1 nanosecond (ns). komabiotech.co.krlumiprobe.comfishersci.fi This characteristic can pose challenges for distinguishing them from tissue autofluorescence in applications like in vivo fluorescence lifetime (FLT) imaging. lumiprobe.com

Advanced analytical techniques, such as phasor analysis, are commonly employed to precisely quantify short fluorescence lifetimes in NIR fluorophores. nih.gov This method, based on computing Fourier coefficients of the fluorescence decay, offers a computationally efficient and user-friendly representation of complex fluorescence intensity decays. nih.gov For instance, studies on other NIR dyes like IRDye 800CW have shown lifetimes around 0.5 ns in aqueous buffers, which can increase to approximately 1.1 ns in dimethyl sulfoxide (B87167) (DMSO), indicating sensitivity to the molecular microenvironment.

Molar Extinction Coefficient Determination

This compound (NIR Dye s775z, NHS) exhibits a high molar extinction coefficient (ε) of 201,000 M⁻¹cm⁻¹. Its excitation maximum (λ) is observed at 775 nm, with an emission maximum at 795 nm. This high molar extinction coefficient contributes to its brightness, which is a crucial performance property for fluorescent dyes, often defined as the product of molar absorptivity and fluorescence quantum yield. The quantum yield for this compound (NIR Dye s775z, NHS) is reported as 0.09.

Table 1: Photophysical Properties of this compound (NIR Dye s775z, NHS)

PropertyValueCitation
Excitation Maximum (λex)775 nm
Emission Maximum (λem)795 nm
Molar Extinction Coefficient (ε)201,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.09

Two-Photon Absorption Spectroscopy of Near-Infrared Dyes

Specific two-photon absorption (TPA) spectroscopic data for this compound (NIR Dye s775z, NHS) was not found in the provided information. However, two-photon absorption is a significant photophysical property for many near-infrared dyes, particularly those used in advanced bioimaging applications. TPA offers advantages such as deeper tissue penetration and reduced photodamage to biological samples compared to single-photon absorption. Some solvatochromic NIR probes, for example, have demonstrated high two-photon absorption cross sections, reaching values such as 13800 GM at 930 nm. The design of NIR fluorophores with enhanced TPA properties is an active area of research for improving imaging capabilities.

Environmental Responsiveness of Near-Infrared Dye Photophysics

Solvent Effects on Optical Properties

This compound (NIR Dye s775z, NHS) is described as a water-soluble dye. For NIR dyes in general, solvent polarity and viscosity can significantly influence their optical properties. Solvatochromism, where absorption and emission wavelengths shift with changes in solvent polarity, is a well-documented phenomenon for many NIR dyes. For instance, some styryl pyridinium (B92312) dyes exhibit noticeable solvatochromic shifts in their emission properties across different solvents.

Furthermore, the fluorescence quantum yield of some NIR dyes can dramatically decrease in aqueous media, a characteristic often observed in wash-free staining D-π-A type fluorescent imaging dyes. Non-radiative relaxation pathways for excited-state NIR dyes are often enhanced in protic solvents, especially water, due to mechanisms like fluorescence resonance energy transfer (FRET) from the dye's electronic excited state to high-energy –OH vibrational transitions. Conversely, fluorescence lifetimes of NIR dyes can be highly sensitive to solvent polarity, showing increases in nonpolar environments.

pH Sensitivity and Protonation Effects on Near-Infrared Dyes

The provided information does not explicitly state the pH sensitivity of this compound (NIR Dye s775z, NHS). However, many near-infrared dyes are engineered to exhibit pH-dependent optical properties, making them valuable as pH sensors for biological and chemical applications.

The mechanism of pH sensitivity often involves the protonation or deprotonation of specific functional groups within the dye's structure, which in turn alters its electronic properties and thus its absorption and emission characteristics. For example, some pH-sensitive NIR dyes show negligible fluorescence at neutral or basic pH (above pH 6) but become highly fluorescent under acidic conditions (below pH 5), with a pKa around 4.7. Protonation of certain nitrogen atoms, such as dimethylamino groups, can eliminate intramolecular charge transfer properties, leading to a blue-shift in absorption bands and a "turn-on" effect in fluorescence in the NIR region. Conversely, other N-substituted cyanine dyes have shown clear red shifts in their maximum absorption wavelengths under acidic conditions. The pKa values of these pH-sensitive NIR dyes can vary significantly depending on their molecular structure, making them suitable for sensing pH across different physiological or environmental ranges.

Aggregation-Induced Quenching and Disaggregation Phenomena

A notable characteristic of this compound (NIR Dye s775z, NHS) is its description as a "non-aggregating" near-IR cyanine dye. This is a significant advantage, as aggregation-induced quenching (AIQ) is a common challenge for many NIR fluorescent dyes. The extended π-electron systems and inherent hydrophobicity of many NIR fluorochromes often lead to self-aggregation in aqueous environments, which can drastically alter their spectral profiles and reduce fluorescence.

There are two primary types of dye self-aggregation: H-aggregation and J-aggregation. H-aggregates typically involve parallel, co-facial alignment of transition dipoles, resulting in a broadened and blue-shifted absorption band relative to the monomer, and importantly, reduced fluorescence due to static quenching. J-aggregates, on the other hand, can sometimes lead to enhanced fluorescence. Strategies to mitigate aggregation, such as the incorporation of highly water-soluble yet neutral polyethylene (B3416737) glycol (PEG) groups, are employed in the design of some NIR dyes to improve solubility and prevent self-quenching. The non-aggregating nature of this compound (NIR Dye s775z, NHS) suggests a design that effectively overcomes these common aggregation-related challenges, contributing to its performance in biological imaging.

Compound Names and PubChem CIDs

Due to the proprietary nature of the specific chemical name for "NIR Dye s775z, NHS" (Tocris Catalog #7626), a direct PubChem CID for its complete chemical name was not found in the search results. However, its molecular formula and molecular weight are provided by the vendor.

Voltage Sensitivity Mechanisms in Near-Infrared Dyes for Research

This compound functions as a voltage-sensitive dye (VSD), a capability stemming from its positively charged molecular structure. frontiersin.org The fundamental mechanism of its voltage sensitivity is based on the transmembrane redistribution of the dye molecules. frontiersin.org In response to charge gradients across a cell membrane, these positively charged molecules move into and out of the cell. frontiersin.org

The fluorescence signal intensity of this compound is directly modulated by variations in its local concentration. frontiersin.org Specifically, high levels of dye aggregation disrupt fluorescence, leading to a decrease in signal intensity. frontiersin.org Conversely, when dye molecules enter cells, such as at resting or negative membrane potentials due to their positive charge, their aggregation state changes, thereby influencing fluorescence. frontiersin.org Hyperpolarization of the cell membrane leads to the uptake of the dye into neurons, whereas depolarization results in the dye leaving the cells. optica.org This dynamic movement and subsequent alteration in aggregation allow the dye to optically reflect the electrical state of neurons. frontiersin.org

Research findings have validated and characterized this VSD mechanism using models such as lipid vesicles, demonstrating the dye's responsiveness to varying membrane potentials created by potassium gradients. frontiersin.org In vivo experiments have further shown that this compound can provide functional fluorescence contrast upon depolarization, for instance, when triggered by topical potassium chloride (KCl) application. frontiersin.org The use of NIR wavelengths for such voltage sensing is particularly beneficial in research, as it leads to decreased absorptive and scattering losses, thereby increasing penetration depth and facilitating imaging through biological tissues like the skull. frontiersin.orgoptica.org This makes this compound a valuable tool for real-time monitoring of neuronal activity in complex biological systems. frontiersin.org

Key Characteristics of this compound

PropertyValue/Description
This compound is a chemical compound with the PubChem CID 25195431 and the molecular formula C₃₈H₄₀K₂N₂O₁₁S₃. nih.gov It belongs to the class of cyanine dyes and is an organic potassium salt. nih.gov These dyes are particularly valuable in scientific research, especially in bioimaging, due to their ability to absorb and emit light in the near-infrared (NIR) region of the electromagnetic spectrum. frontiersin.orgcore.ac.uk

Voltage Sensitivity Mechanisms in Near Infrared Dyes for Research

NIR-1 dye functions as a voltage-sensitive dye (VSD), a critical characteristic for monitoring electrical activity in biological systems. frontiersin.org The mechanism underlying its voltage sensitivity is rooted in its positively charged nature and its ability to undergo transmembrane redistribution in response to changes in electrical potential across cell membranes. frontiersin.org

When the membrane potential changes, this compound molecules move across the cell membrane. frontiersin.org Specifically, hyperpolarization of the membrane leads to the uptake of the dye into the intracellular space, while depolarization causes the dye to be released into the extracellular space. optica.org The fluorescence signal intensity of this compound is directly modulated by these changes in local dye concentration and aggregation state. frontiersin.org High concentrations of the dye can lead to aggregation, which in turn disrupts fluorescence and results in a lower signal intensity. frontiersin.org This dynamic alteration in fluorescence, driven by the movement and aggregation of the dye molecules, allows this compound to serve as an optical indicator of the electrical state of cells, particularly neurons. frontiersin.org

This transmembrane redistribution mechanism has been rigorously validated in various research contexts, including studies utilizing lipid vesicle models where the dye's response to controlled potassium gradients (and thus membrane potentials) was observed. frontiersin.org In practical in vivo applications, this compound has demonstrated its utility by showing functional fluorescence contrast in response to depolarization events, such as those induced by topical application of potassium chloride. frontiersin.org The inherent use of NIR wavelengths for such VSDs further enhances their utility in research by minimizing light absorption and scattering within biological tissues, thereby enabling deeper and more effective imaging, even through structures like the intact skull. frontiersin.orgoptica.org This makes this compound a powerful tool for real-time, non-invasive monitoring of neuronal activity and other rapid electrical events in living organisms. frontiersin.org

Theoretical and Computational Modeling of Near Infrared Dyes

Quantum Chemical Approaches for Excited State Characterization of Near-Infrared Dyes

The accurate characterization of excited states is fundamental to predicting the absorption and emission spectra of NIR dyes. Various quantum chemical methods are employed, each with its strengths and limitations.

Density Functional Theory (DFT) is a widely used computational method for optimizing the ground-state geometries of molecules due to its favorable balance between computational cost and accuracy acs.orgtaylors.edu.mynih.gov. Its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT), is the most prevalent approach for calculating excited-state properties, including vertical excitation energies, absorption, and emission spectra of organic dyes acs.orgtaylors.edu.mynih.govresearchgate.netmdpi.comresearchgate.netd-nb.inforsc.org.

TD-DFT has been extensively applied to various NIR dyes, including BODIPY, aza-BODIPY, and polymethine cyanine (B1664457) derivatives, to predict their optical signatures acs.orgresearchgate.netmdpi.comresearchgate.netd-nb.info. For instance, studies on aza-BODIPY derivatives, which can emit in the NIR region, have utilized DFT for ground-state geometry optimization and TD-DFT for computing excitation energies and transition dipoles acs.org. While TD-DFT generally offers a cost-effective choice for medium to large-sized dyes, its accuracy can be limited for certain types of excited states, particularly charge-transfer (CT) states, where it may show a mean average error of 0.3 eV to 0.6 eV for vertical excitation energy acs.orgresearchgate.netmdpi.com. Range-separated hybrid (RSH) functionals, such as CAM-B3LYP, are often preferred for their improved description of CT-dominated transitions in large conjugated systems like rhodamine dyes, achieving higher accuracy in predicting absorption and emission wavelengths mdpi.com.

Despite these challenges, TD-DFT, especially when combined with appropriate solvation models (e.g., linear-response solvation), has demonstrated sub-12 nm accuracy in predicting NIR fluorescence peaks for rhodamine dyes, facilitating the rational design of novel derivatives with emissions beyond 700 nm mdpi.com. For polymethine dyes, which include the cyanine family like NIR-1, TD-DFT calculations have shown strong correlations with experimental maximum absorption wavelengths (λmax), particularly when using exchange-correlation functionals with a relatively high portion of Hartree-Fock exchange researchgate.net.

Table 1: Representative TD-DFT Functional Performance for NIR Dye Wavelength Prediction

Functional + Solvation ModelAbsorption MAE (nm)Emission MAE (nm)R² (Absorption)R² (Emission)Reference
CAM-B3LYP + LR Solvation6120.940.72 mdpi.com

Note: MAE = Mean Absolute Error, R² = Coefficient of Determination, LR = Linear-Response.

While TD-DFT is computationally efficient, wave function-based methods offer higher accuracy for excited state descriptions, especially when a more rigorous treatment of electron correlation is required or for systems with complex excited state characters (e.g., double excitations) acs.orgresearchgate.netrsc.org. These methods, though more computationally demanding, provide a more reliable prediction of photophysical properties.

Key wave function-based approaches applied to NIR dyes include:

Complete-Active Space Second-Order Perturbation Theory (CASPT2): Known for its ability to handle multi-reference character in excited states acs.org.

Scaled-Opposite Spin Configuration Interaction with Single and Perturbative Double Excitations (SOS-CIS(D)): This method has shown high accuracy for BODIPY and aza-BODIPY dyes acs.org.

Domain-Based Local Pair Natural Orbital-Spin-Component-Scaled Equation-of-Motion Coupled-Cluster Singles and Doubles (DLPNO-STEOM-CCSD): This newly implemented method has demonstrated exceptional performance in modeling the photophysical properties of organic fluorescent dyes, including aza-BODIPY compounds acs.orgresearchgate.netnih.govtandfonline.com. It can accurately reproduce absorption and fluorescence spectra as well as molar extinction coefficients acs.org. The DLPNO-STEOM method, in combination with a time-dependent perturbation theory approach, has proven accurate for characterizing absorption/emission spectra of BODIPY dyes researchgate.nettandfonline.com.

Algebraic Diagrammatic Construction of the Polarization Propagator (ADC(2)): This method has also been shown to provide accurate 0-0 excitation energies for squaraine dyes, which are another class of NIR absorbers researchgate.net.

These wave function-based methods are particularly valuable for quantitative predictions where high accuracy (e.g., within 0.1 eV for band maxima positions) is desired, moving closer to a predictive capability for molecular structure-nonlinear properties relations of cyanine-like molecules acs.orgtandfonline.com.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Molecular Orbital Analysis for Near-Infrared Dye Design

Molecular orbital analysis provides fundamental insights into the electronic transitions responsible for the optical properties of NIR dyes. Understanding the distribution and energies of molecular orbitals is crucial for designing dyes with tailored absorption and emission characteristics.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone in understanding the electronic properties and reactivity of organic dyes nih.govresearchgate.netmdpi.comnih.govmdpi.comacs.orgresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is directly related to the excitation energy and thus the absorption wavelength of a dye mdpi.comnih.govx-mol.net. A smaller HOMO-LUMO gap generally leads to a red-shift in the absorption spectrum, pushing the absorption into the NIR region mdpi.comnih.gov.

For NIR dyes, the intense absorption often originates from π → π* electronic transitions between the HOMO and LUMO academie-sciences.frmdpi.com. The spatial distribution of these orbitals is critical: for efficient charge transfer, the HOMO is typically located on the donor moiety, and the LUMO on the acceptor moiety mdpi.comacademie-sciences.fr. For example, in aza-BODIPY dyes designed for NIR emission, the lowest excited state is often dominated by a bright transition between the HOMO (delocalized over the π system of the isoindole) and the LUMO (mostly localized on the BODIPY core) acs.org. Extending the π-conjugated system, either by adding fused rings or modifying α-substituents, can effectively tune the photophysical properties and shift absorption to the far NIR region by influencing the FMOs acs.orgresearchgate.net.

Table 2: Illustrative HOMO-LUMO Gap and Absorption Wavelength Relationship for NIR Dyes

Dye Type (Example)HOMO-LUMO Gap (eV)Absorption λmax (nm)Reference
Photovoltaic Dyes0.22 – 2.43Red-shifted from parent researchgate.netnih.gov
Porphyrin Dyes1.95 – 2.28412 – 531 researchgate.net
Aza-BODIPY Dyes(Reduced by substituents)Red-shifted progression mdpi.com

Natural Bond Orbital (NBO) analysis is a computational tool used to investigate the intramolecular charge transfer (ICT) and electron delocalization within a molecule researchgate.netmdpi.comnih.govmdpi.comdntb.gov.ua. It provides a picture of how electrons are distributed among localized bonds and lone pairs, and how these distributions change upon excitation or substitution.

For NIR dyes, NBO analysis helps to quantify the donor-acceptor interactions and the extent of electron delocalization across the conjugated system researchgate.netmdpi.com. For instance, in studies of new photovoltaic NIR dyes, NBO analysis was used to investigate their intramolecular charge transfer, revealing low ICT in certain dyes that correlated with potential nonlinear optical features researchgate.netnih.gov. Similarly, for thiazole (B1198619) azo dyes, NBO analysis facilitated understanding the enhancement of hyperpolarizability due to the cumulative action of π-conjugation and strong electron-withdrawing groups mdpi.comdntb.gov.ua. This analysis can reveal how specific functional groups, such as sulfonate groups in some cyanine dyes, participate in the ICT process upon photoexcitation researchgate.net.

Charge transfer (CT) is a fundamental mechanism governing the intense absorption and emission properties of many NIR dyes acs.orgmdpi.comresearchgate.netbohrium.commdpi.com. In donor-π-acceptor (D-π-A) systems, which are common motifs in NIR dyes, photoexcitation often leads to an intramolecular charge transfer (ICT) from the electron-donating moiety to the electron-accepting moiety through the π-conjugated bridge acs.orgbohrium.com.

This CT character is crucial for tuning the absorption and emission wavelengths into the NIR region acs.org. The intensity of absorption in NIR dyes normally originates from such charge transfer processes . Computational methods, including TD-DFT, are employed to analyze these charge transfer states, although some functionals may struggle with their accurate description acs.orgmdpi.com. The presence of pronounced charge transfer character in excitations, as seen in NIR rhodamine dyes, makes functionals like CAM-B3LYP, which incorporate both long- and short-range exchange components, particularly effective for accurate calculations mdpi.com.

Detailed charge transfer analysis, sometimes involving difference density plots, can visualize the electron density redistribution upon excitation, clearly showing the movement of charge from the HOMO (donor) to the LUMO (acceptor) acs.org. For example, in aza-BODIPY dyes, a charge-transfer excitation from the HOMO (delocalized over the π-conjugated system) to the LUMO (mostly localized in the BODIPY core) has been identified as the dominant transition acs.org. Furthermore, studies on heptamethine cyanine dyes (a class to which NIR-1 dye belongs) have shown that specific groups, like sulfonate groups, can be significantly involved in the ICT process, influencing the absorption and fluorescence spectra researchgate.net. The ability to control the HOMO-LUMO gap through quantitative molecular orbital theory and by manipulating donor-π-acceptor interactions is key to the rational design of NIR-absorbing organic dyes x-mol.netmdpi.com.

Natural Bond Orbital (NBO) Analysis

Predictive Modeling of Spectroscopic Features and Structure-Property Relationships

Predictive modeling of spectroscopic features and structure-property relationships is a cornerstone of computational chemistry applied to NIR dyes. This involves employing various quantum chemical methods to forecast how modifications to a dye's molecular structure will influence its light absorption and emission characteristics. The ultimate goal is to establish robust computational frameworks that can accurately guide the synthesis of new dyes with desired spectral profiles.

The computational prediction of absorption and emission maxima for NIR dyes, including those structurally related to this compound, primarily relies on quantum chemical methods, with Time-Dependent Density Functional Theory (TD-DFT) being a widely utilized approach. mdpi.commdpi.comnih.govresearchgate.netmdpi.com TD-DFT calculations are employed to estimate excitation energies, which directly correspond to absorption wavelengths, and can also be adapted to predict emission wavelengths. mdpi.comnih.gov

However, accurately modeling the excited-state properties of large dye molecules presents challenges. For instance, some studies have indicated that TD-DFT can overestimate the lowest excitation energies, leading to an underestimation of absorption wavelengths for certain rhodamine dyes. mdpi.com Additionally, pure functionals might incorrectly order nπ* and ππ* states for charge transfer dyes. mdpi.com To address these limitations, various functionals and solvation models are benchmarked and optimized. For example, the CAM-B3LYP functional combined with a linear-response (LR) solvation model has demonstrated high accuracy in predicting the absorption and emission wavelengths of NIR rhodamine dyes, achieving mean absolute errors (MAE) of 6 nm for absorption and 12 nm for emission. mdpi.com Similarly, density functional theory (DFT) at the B3LYP/6-311G (d,p) level of theory with implicit solvation via a polarizable continuum model (PCM) has been used to predict absorption maxima for indolizine-BODIPY dyes. mdpi.com

The ability to predict these maxima with high precision is crucial for the rational design of new NIR dyes, allowing for the computational screening of potential candidates before costly and time-consuming synthesis.

Modeling vibronically resolved spectra is essential for a comprehensive understanding of the absorption and emission profiles of NIR dyes. Vibronic spectra account for the coupling between electronic and vibrational degrees of freedom within a molecule, which can significantly influence the shape and features of spectral bands. researchgate.netnih.govaip.org

These spectra are typically computed within the Franck-Condon approximation, which considers transitions between vibrational states of the ground and excited electronic states. researchgate.netnih.govaip.orgacs.org Advanced methods, such as the DLPNO-STEOM (domain-based local pair natural orbital-similarity transformed equation-of-motion) approach combined with a simple propagator, can yield vibronically resolved spectra. acs.org The FCclasses method is also utilized for the efficient evaluation of Franck-Condon overlap integrals, which are fundamental to these calculations. nih.govaip.org The harmonic approximation is often employed for geometry optimizations and Hessian calculations in both ground and excited states to facilitate these computations. nih.govaip.org

The accurate treatment of vibronic effects is vital because many prominent spectral features observed experimentally can be attributed to these transitions. researchgate.net However, challenges exist, particularly with implicit solvent models, which may not fully capture specific solute-solvent interactions or precisely account for solvent polarization effects. researchgate.net

The correlation of computational predictions with experimental data is a critical step in validating and optimizing theoretical models for NIR dyes. This iterative process refines computational methodologies, ensuring their reliability and predictive power. mdpi.comnih.govchemrxiv.orgresearchgate.netoptica.orgbiorxiv.orgresearchgate.net

Establishing linear calibration relationships between calculated and experimentally observed wavelengths has been shown to dramatically improve prediction accuracy. mdpi.comnih.gov For instance, for xanthene-based NIR dyes, a calibrated computational dataset enabled rapid prediction of absorbance and emission with mean percent errors as low as 2.2% and 2.8%, respectively. chemrxiv.orgresearchgate.net For rhodamine dyes, such calibration reduced mean absolute errors from a wide range (38.74–256.27 nm) to a refined range (6.26–18.92 nm). mdpi.com

Computational model optimization involves systematically assessing different levels of theory, functionals, and solvation models. For example, the CAM-B3LYP functional with the linear-response (LR) solvation model has been identified as a robust framework for wavelength prediction in rhodamine dyes due to its high accuracy and correlation with experimental results (R² values of 0.94 for absorption and 0.72 for emission). mdpi.com Similarly, the PBE level of theory has been found suitable for estimating the effect of coarse-tuning modifications on xanthene dyes, showing strong correlations (R² = 0.86 for absorption, 0.91 for emission) with experimental data. nih.gov

Beyond traditional quantum chemical methods, machine learning (ML) and quantitative structure-property relationship (QSPR) models are increasingly integrated to optimize and accelerate predictions. These data-driven approaches can establish mathematical correlations between optical features and structural factors, offering a faster and more cost-effective way to estimate properties like emission wavelengths and inhomogeneous broadening. nih.govresearchgate.netchemrxiv.org The efficacy of such models is often demonstrated by high R² values for training and test sets, indicating strong agreement with experimental observations. researchgate.netchemrxiv.org

Table 1: Representative Computational Model Performance for NIR Dyes

Dye ClassComputational MethodFunctional/SolvationMetric (Absorption)Value (Absorption)Metric (Emission)Value (Emission)Citation
Rhodamine DyesTD-DFTCAM-B3LYP/LR SolvationMAE6 nmMAE12 nm mdpi.com
Rhodamine DyesTD-DFTCAM-B3LYP/LR Solvation0.940.72 mdpi.com
Xanthene-basedTD-DFTPBE (Calibrated)Mean % Error2.2%Mean % Error2.8% chemrxiv.orgresearchgate.net
NR DyesTD-DFTPBE (Calibrated)0.990.98 nih.gov
BODIPY CompoundsML/QSPR-R² (Training)0.945-- researchgate.net
BODIPY CompoundsML/QSPR-R² (Test)0.734-- researchgate.net
Ir(III) ComplexesML-QSAR-R² (Training)0.84R² (Emission)0.87 chemrxiv.org

Modeling Vibronically Resolved Spectra

Simulation of Intermolecular Interactions and Environmental Effects on Near-Infrared Dyes

The photophysical properties of NIR dyes, including compounds like this compound, are highly sensitive to their surrounding environment and intermolecular interactions. Due to their inherently small S₀–S₁ energy gap, NIR fluorophores exhibit faster nonradiative deactivation pathways compared to dyes in the visible region, making them more susceptible to influences such as molecular aggregation and environmental factors. acs.org Computational simulations are crucial for understanding and mitigating these effects to optimize dye performance.

A significant challenge for NIR dyes with extended π-conjugated systems is their tendency to aggregate in aqueous solutions, which often leads to fluorescence quenching and reduced solubility. acs.orgmdpi.com This aggregation can severely limit their utility in biological imaging and sensing applications. Theoretical simulations have been instrumental in identifying structural modifications that can counteract these detrimental interactions. For instance, the introduction of bulky shielding groups at the dye termini or specific electron donors can distort the conjugated backbone and increase dihedral angles, thereby reducing intermolecular interactions and preventing fluorescence-quenching aggregation, leading to brighter emission. nih.govpnas.org For certain dyes, incorporating a phosphinate functionality has been shown to virtually abolish aggregation in aqueous samples. chemrxiv.orgresearchgate.net

Computational models frequently incorporate implicit solvent models, such as the Polarizable Continuum Model (PCM) or Conductor-like Polarizable Continuum Model (C-PCM), to account for the general effects of the solvent environment on dye properties. mdpi.commdpi.comacs.org While these models provide a reasonable approximation, they may not fully capture specific solute-solvent interactions. researchgate.net The environmental sensitivity of some NIR dyes, particularly solvatochromic or fluorogenic probes, can be leveraged for specific applications. These dyes exhibit changes in emission intensity or wavelength as their environment shifts from polar aqueous conditions to less polar lipid environments, enabling activatable imaging. mdpi.comchemrxiv.org

Furthermore, simulations can explore how the internal environment of a dye influences its excited-state dynamics. For example, a "soft" internal environment can promote twisted intramolecular charge transfer (TICT) processes, which can significantly enhance excited molecular motion and photothermal conversion efficiency. acs.org The sensitivity of the TICT S₁ state to the surrounding environment can also influence NIR-II emission, providing a mechanism for tuning spectral properties. nih.gov By simulating these complex interactions, computational chemistry provides a predictive framework for designing NIR dyes that perform optimally in diverse biological and chemical environments.

Advanced Research Applications of Near Infrared Dyes Excluding Clinical Human Trials and Basic Properties

Innovations in Bioimaging Research (Fundamental Methodologies)

The inherent advantages of NIR light, including its ability to penetrate deeper into biological tissues and minimize autofluorescence, have positioned NIR dyes as crucial components in developing cutting-edge bioimaging methodologies biotium.comnih.govcore.ac.ukinterchim.frlicor.combiotium.commdpi.comnih.govnih.govdovepress.comresearchgate.net.

The ongoing development of next-generation NIR fluorescent probes focuses on enhancing their photophysical and physicochemical properties to meet diverse biological research needs. These advancements aim to improve brightness, photostability, water solubility, and reduce non-specific binding, which are critical for high-quality imaging biotium.comdovepress.comnih.govrsc.org. Researchers are engineering NIR dyes, including cyanine (B1664457) derivatives like NIR-1 dye, and other classes such as squaraines, porphyrins, and BODIPY dyes, to achieve superior performance nih.govcore.ac.ukmdpi.comdovepress.comresearchgate.netnih.govmacsenlab.comdergipark.org.trnih.gov. For instance, novel molecular engineering approaches have led to NIR CF® Dyes that overcome issues of aggregation and poor stability found in earlier generations, offering exceptional brightness and photostability interchim.frbiotium.com. The integration of water-soluble yet neutral polyethylene (B3416737) glycol (PEG) groups, for example, has been shown to improve solubility while minimizing non-specific interactions, thereby enhancing the utility of these probes in complex biological systems biotium.comrsc.org.

To overcome the inherent limitations of single imaging modalities, advanced research often employs multimodal imaging strategies that combine NIR fluorescence imaging with other techniques. This synergistic approach allows for complementary data acquisition, providing a more comprehensive understanding of biological phenomena. For example, NIR fluorescence imaging can be combined with positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), or ultrasound biotium.comnih.govnih.govthno.orgmdpi.comfrontiersin.orgresearchgate.net. Hybrid probes are designed to carry both a NIR dye and a component for another modality (e.g., a radionuclide for PET), allowing for both high-resolution optical visualization and deep tissue penetration or anatomical context provided by the other modality thno.orgmdpi.comresearchgate.net. This enables researchers to achieve enhanced diagnostic accuracy and monitor biological processes more effectively by leveraging the strengths of each technique nih.govmdpi.comresearchgate.net.

NIR dyes are extensively utilized in in vitro cell-based assays and advanced microscopy techniques to visualize cellular structures and processes. These applications include cell labeling, tracking, and high-resolution imaging using techniques such as confocal microscopy and super-resolution microscopy (e.g., STORM or STED) interchim.frbiotium.comnih.govnih.govnih.govbiotium.comrevvity.commdpi.com. For instance, lipophilic NIR dyes like CellBrite® NIR Cytoplasmic Membrane Dyes are used for stable labeling of cell membranes in live or fixed cells, facilitating studies of cell migration, cell homing, and cell-cell interactions biotium.combiotium.com. Challenges related to efficient dye delivery into cells without perturbing cell function are addressed by developing novel cell-labeling dyes designed for easy intercalation into the lipid bilayer, such as IVISense™ 680, which allows bright and uniform labeling without harsh organic solvents revvity.com.

Quantitative bioimaging with NIR dyes is crucial for obtaining precise data on biological processes. The inherent low autofluorescence and reduced light scattering in the NIR region significantly contribute to higher signal-to-noise ratios (SNR), which is fundamental for quantitative analysis biotium.comnih.govcore.ac.ukinterchim.frlicor.combiotium.commdpi.comnih.govnih.govresearchgate.netnih.govnih.govfrontiersin.org. Researchers are continuously developing strategies to further enhance SNR. This includes the design of zwitterionic NIR fluorophores, which can reduce non-specific accumulation and improve signal-to-background metrics nih.govthno.org. Furthermore, the exploration of the second near-infrared window (NIR-II, 1000–1700 nm) offers even greater penetration depth and resolution due to further reduced scattering and autofluorescence, leading to superior SNRs biotium.comnih.govthno.orgresearchgate.net. Although many organic dyes primarily emit in the NIR-I range, some NIR-I dyes have been found to possess long NIR-II emission tails, allowing for NIR-II imaging with high quantum efficiency NIR-I dyes nih.govthno.org.

NIR dyes are invaluable for live-cell imaging, enabling real-time monitoring of dynamic biological processes and probing the intracellular microenvironment. These dyes can be engineered to respond to specific intracellular conditions, such as pH changes, ion concentrations, or enzyme activity, providing insights into cellular physiology and pathology core.ac.ukinterchim.frnih.govnih.govrevvity.commdpi.comresearchgate.netrsc.org. For example, novel NIR fluorescent probes have been developed to detect specific analytes like hydrogen sulfide (B99878) (H2S) within living cells, allowing for real-time tracking of changes in its concentration using confocal and two-photon imaging mdpi.com. Other probes are designed to visualize complex cellular events like hypoxia-induced mitophagy by sensing pH changes in specific organelles rsc.org. The low cytotoxicity and photostability of next-generation NIR dyes make them suitable for long-term cell tracking and observation of subtle intracellular changes nih.govbiotium.comrevvity.commdpi.comresearchgate.net.

A significant area of advanced research involves the development of organelle-selective NIR dyes. These probes are designed to specifically target and stain particular intracellular organelles, such as mitochondria, lysosomes, the endoplasmic reticulum, and the nucleus, allowing for detailed studies of their morphology, function, and interactions within the cellular machinery researchgate.netrsc.orgacs.orgresearchgate.netnih.govrsc.org. The selectivity is achieved by incorporating specific functional groups or recognition motifs into the dye structure that interact with unique molecular constituents or physicochemical properties of the target organelle researchgate.netresearchgate.netrsc.org. For instance, triphenylphosphonium ions are commonly used to target mitochondria due to the negative mitochondrial membrane potential, which attracts cationic amphipathic molecules acs.orgresearchgate.netrsc.org. Morpholine groups, which can become protonated at acidic pH, are used to promote accumulation in lysosomes nih.gov. This precise targeting enables researchers to study organelle-specific processes, such as mitochondrial dynamics in cancer cells or lysosomal permeabilization, with high spatial resolution and minimal interference from other cellular compartments acs.orgnih.gov.

Small Animal In Vivo Optical Imaging Research and Pre-clinical Model Development

Near-infrared fluorescence imaging has revolutionized in vivo studies in small animals, providing a non-invasive means to monitor biological processes dynamically. macsenlab.comecu.edu This modality is particularly advantageous due to deep tissue penetration, reduced autofluorescence, and improved signal-to-noise ratios compared to visible light imaging. acs.orgmacsenlab.combiotium.comnih.govcore.ac.uk Dedicated NIR imaging systems, like the Pearl® Impulse, are specifically designed for in vivo applications in the NIR-I spectral region (700-900 nm), enabling the visualization of targets that are smaller and embedded deeper within tissues with high sensitivity and rapid scanning times (e.g., less than 30 seconds). ecu.edu

The emergence of NIR-II (1000-1700 nm) imaging further enhances capabilities, offering even deeper tissue penetration and higher signal-to-noise ratios by minimizing light scattering and tissue autofluorescence. acs.orgbiocompare.comnirmidas.comthno.org Optical imaging is an ideal tool for observing and characterizing the delivery and distribution of therapeutics in live animals and excised organs. licorbio.com For non-invasive optical imaging in small animals, NIR dyes are often conjugated to antibodies or proteins. An optimal degree of labeling (DOL), typically ranging from 1.5 to 3 molecules of fluorophore per antibody, is crucial for achieving optimal in vivo imaging performance, as it significantly influences the probe's biodistribution and clearance. thermofisher.com

Homing Studies of Labeled Cells in Research Models

Lipophilic NIR dyes are extensively used for in vivo fluorescent cell tracking in research models. researchgate.net The inherent properties of NIR light imaging technology, including low background noise and deep tissue penetration, facilitate the imaging and tracking of NIR-labeled cells following their transplantation into small animal models of various diseases. researchgate.net For instance, DiR, a lipophilic near-infrared fluorescent cyanine dye, has proven effective for labeling cytoplasmic membranes and has been utilized for in vivo imaging and tracking cell division. biotium.complos.org

A notable advancement is the development of specific cell labeling dyes like IVISense™ 680. This novel NIR fluorescent dye intercalates into the lipid bilayer of cells, providing bright and uniform labeling without requiring harsh organic solvents or adversely affecting cell viability or proliferation. revvity.comrevvity.com This allows for the non-invasive tracking of labeled cells, such as primary macrophages migrating to sites of inflammation, in vivo. revvity.com Furthermore, photoconversion techniques, exemplified by the use of DiR dye, enable the tracking of individual cells in vivo. These methods induce permanent fluorescence emission shifts that remain stable even through multiple cell divisions, allowing researchers to follow cell lineages over time. plos.org

Sentinel Lymph Node Mapping Research in Pre-clinical Models

Near-infrared fluorescence imaging is a highly promising method for sentinel lymph node (SLN) mapping in preclinical research models. nih.govthno.org While Indocyanine Green (ICG) is a widely used and FDA-approved NIR dye in clinical settings for SLN mapping, preclinical studies actively explore other NIR dyes or optimized formulations of ICG to enhance mapping efficacy. nih.govnih.gove-jmis.org

Preclinical studies, including those conducted in large animal models like pigs, have successfully demonstrated the feasibility of NIR fluorescence-guided SLN mapping using ICG. These studies report high SLN identification rates and favorable signal-to-background ratios. nih.govthno.org The advantages of NIR light for SLN biopsy include superior tissue penetration (up to 5-8 mm) and a higher signal-to-background ratio compared to visible dyes, primarily due to reduced absorption, scattering, and tissue autofluorescence. thno.org Research also investigates the use of different NIR fluorophores for the simultaneous mapping of both pan lymph nodes and sentinel lymph nodes within the same subject in preclinical models, typically by administering one dye intravenously and another locally. thno.org

Table 1: Representative Signal-to-Background Ratios in Pre-clinical SLN Mapping

Dye FormulationConcentrationMedian Signal-to-Background Ratio (SBR)Reference
ICG:porcine plasma125 μM8.5 nih.gov
ICG:porcine plasma250 μM12.15 nih.gov
Tumor Localization and Visualization Research in Animal Models

Near-infrared fluorescent dyes are extensively utilized in animal imaging studies for the detection and visualization of tumors. Their efficacy stems from strong signal strength, increased tissue penetration depth, and reduced scattering and absorption compared to visible light. nih.govoncotarget.comthno.orgthno.orgnih.govmdpi.com A class of dyes, including heptamethine cyanine dyes (such as IR-783, MHI-148, and DZ-1, which share structural similarities with this compound), have demonstrated specific uptake and retention within cancer cells and tumor xenografts across various animal models. This includes mice bearing human cancer xenografts, transgenic mice developing spontaneous tumors, and rabbits with liver cancer. oncotarget.comnih.govaacrjournals.orgspiedigitallibrary.orgnih.gov

These dyes can significantly simplify tumor growth profiling by enabling a direct correlation between NIR fluorescence signals and tumor volume. oncotarget.com Furthermore, NIR dyes are employed for intraoperative guidance in animal surgery models, aiding in precise tumor visualization and the assessment of surgical margins. oncotarget.comthno.orglicorbio.com Research efforts also focus on enhancing tumor specificity by conjugating NIR dyes to antibodies or ligands that target specific tumor markers, such as VEGF or HER2, or cell surface transporters like glucose transporters, which are often overexpressed in metabolically active tumors. licorbio.comlicorbio.com For instance, NIR dye-labeled glucose analogues, such as IRDye800CW 2-DG, have been developed as probes to non-invasively assess intracranial tumor burden in preclinical animal models. plos.org Studies have consistently shown that certain NIR dyes preferentially accumulate in cancer cells while exhibiting minimal retention in normal cells, and are well-tolerated with no observed toxicity when administered to mice. nih.govaacrjournals.org

Table 2: Tumor-to-Normal Ratios for IRDye800CW 2-DG in Intracranial Glioma (Mouse Model)

Imaging ConditionTumor-to-Normal Ratio (TNR)Reference
Brain intact2.8 ± 0.7 plos.org
Scalp removed3.7 ± 1.1 plos.org
Skull removed4.2 ± 1.1 plos.org
Angiogenesis Imaging Research Using Near-Infrared Dyes

Optical imaging in the in vivo setting is an evolving modality for investigating vascular structure, function, and angiogenesis in research. thermofisher.com Near-infrared dyes play a crucial role in this area by enabling the illumination and visualization of vasculature, including structures deep within the body. licorbio.com Specifically, NIR dyes that are designed to bind to angiogenesis markers, such as Vascular Endothelial Growth Factor (VEGF), facilitate the non-invasive monitoring of tumor vascularity in animal models. macsenlab.com The data obtained from such imaging studies can then be utilized to track the progression of therapeutic interventions and to forecast treatment outcomes in preclinical research. macsenlab.com

Near-Infrared Dyes in Material Science and Optoelectronics Research

Near-infrared dyes exhibit diverse applications in the fields of material science and optoelectronics research. core.ac.ukamazon.com Their intense absorption characteristics often stem from charge transfer phenomena within the organic dye molecules or metal complexes. In material science, NIR dyes find applications in various high-technology areas, including security markings, lithography, optical recording media, and optical filters.

In optoelectronics, NIR dyes are vital for enhancing the power conversion efficiency of organic solar cells, given that a substantial portion of sunlight falls within the near-infrared spectrum. Furthermore, NIR fluorescent sensors are actively being developed for the imaging of biomolecules in living systems. These novel sensors, including new classes of dyes that retain optically tunable hydroxyl groups, are designed to respond with a significant "turn-on" NIR fluorescence signal upon excitation in the NIR region. nih.govmdpi.com This capability allows for the imaging of endogenously produced substances, such as hydrogen peroxide (H2O2) and thiols, not only in living cells but also in vivo in living mice. nih.gov

Novel Research Methodologies and Analytical Techniques Utilizing Near-Infrared Dyes

Hyperspectral Imaging for Material Characterization

Hyperspectral imaging (HSI) in the near-infrared (NIR) range is a powerful technique that integrates imaging and spectroscopy to capture both spatial and spectral information from materials, pixel by pixel. This process generates unique "spectral fingerprints" that enable the identification and characterization of diverse materials and their properties specim.com.

NIR-HSI finds significant application in material characterization, particularly in the textile industry. For instance, it is employed to analyze and control the quality of textiles by assessing fiber composition, moisture content, and dye concentration specim.com. Research has utilized visible-NIR (Vis-NIR) and short-wave infrared (SWIR) hyperspectral imaging to characterize cotton fabrics dyed with NIR-absorbing dyes. Studies aimed to discern spectral changes influenced by variations in dye concentration and dyeing temperature, factors critical for camouflage effects in military uniforms. Principal Component Analysis (PCA) models successfully segregated fabrics based on dye concentration and dyeing temperature, while Partial Least Squares Discriminant Analysis (PLS-DA) models achieved classification accuracies between 75% and 100% in the Vis-NIR range researchgate.netnih.govumanitoba.ca. This highlights the importance of selecting optimal dyeing parameters to achieve desired spectral characteristics for camouflage umanitoba.ca.

Beyond textiles, NIR-HSI is applied in the food industry for sorting, grading, quality control, and authentication by leveraging distinct spectral patterns to assess chemical composition and identify foreign objects specim.com. Hyperspectral cameras are also used for quality control in various industries, such as monitoring the color consistency of dyed fabrics, ceramic floor tiles, and paints specim.com.

Surface-Enhanced Raman Spectroscopy (SERS) Studies

Near-infrared Surface-Enhanced Raman Spectroscopy (NIR-SERS) is an evolving bioimaging technique that offers high resolution and can serve as a safe alternative to methods involving powerful magnetic fields or ionizing radiation buffalostate.edu. The success of NIR-SERS in bioimaging largely depends on the selection of highly sensitive NIR Raman reporters. These dyes must possess strong absorption in the NIR region, exhibit robust binding to the surfaces of plasmonic nanoparticles (e.g., gold nanoparticles, AuNPs), and demonstrate excellent NIR-SERS activity buffalostate.edu.

AuNPs are commonly employed as SERS substrates, where their aggregation creates "hot-spots" that significantly enhance Raman signals buffalostate.edu. NIR-SERS has been instrumental in investigating the interactions between various phenothiazine-merocyanine dyes and plasmonic nanomaterials. Such studies are crucial for optimizing the performance of dye-sensitized solar cells (DSSCs) researchgate.netrsc.orgrsc.org. For example, studies with rhodanine-containing phenothiazine (B1677639) dyes showed detection limits as low as 0.1 µmol L⁻¹ due to strong Au-S bond formation, while cyanoacrylic acid-containing dyes exhibited detection limits of 3 µmol L⁻¹ due to H-aggregate formation rsc.org.

Furthermore, SERS, particularly with near-infrared excitation (NIeRS), can effectively overcome the challenges posed by dye and fabric fluorescence in Raman spectroscopy. This capability allows for the elucidation of both the chemical structure of the fabric and the identification of dyes present within it, proving valuable in forensic analysis of colored textiles mdpi.com.

Advanced Microscopy Techniques (e.g., SWIR imaging, light sheet microscopy, STORM)

Near-infrared dyes are increasingly integral to advanced microscopy techniques, offering significant advantages over visible-light dyes due to their ability to penetrate deeper into tissues, minimize background autofluorescence, and provide higher sensitivity virginia.eduresearchgate.netmacsenlab.com.

Shortwave Infrared (SWIR) Imaging: SWIR imaging, often referred to as NIR-II imaging (1000–2000 nm), provides superior resolution and greater tissue penetration compared to the traditional NIR-I region (700–1000 nm). This is attributed to reduced light scattering and minimal autofluorescence in the SWIR window biotium.combohrium.comexosens.comnih.gov. Polymethine dyes, including optimized flavylium (B80283) polymethine dyes and the clinically approved Indocyanine Green (ICG), serve as effective contrast agents for SWIR imaging. These dyes, when matched to specific excitation lasers (e.g., 980 nm and 1064 nm), enable real-time, multi-color imaging with high temporal and spatial resolutions in live animals bohrium.comnih.gov. SWIR microscopy also supports high-precision manufacturing and advanced fluorescence imaging applications exosens.com.

Light Sheet Microscopy: The advantages of NIR imaging are gaining traction in volumetric microscopic imaging techniques such as light sheet microscopy, which benefits from the deeper penetration and reduced scattering offered by NIR wavelengths biotium.com.

STORM (Stochastic Optical Reconstruction Microscopy): STORM is a super-resolution microscopy method that relies on the sequential activation and precise localization of photoswitchable fluorophores to generate images with nanoscale resolution thermofisher.com. Near-infrared fluorescent dyes play a role in this technique. For instance, the plasma membrane can be labeled for STORM using near-IR dyes like DiR (DiIC18(7)) thermofisher.com. Additionally, nucleic acid stains such as SYTO 13 and YOYO-1 dyes have demonstrated excellent performance in STORM applications, contributing to high-quality multicolor imaging thermofisher.com.

Protein Analysis Techniques (e.g., Western blotting, EMSA with Near-Infrared Detection)

Near-infrared fluorescence detection has revolutionized protein analysis by offering enhanced sensitivity and improved signal-to-noise ratios. This is primarily due to the very low intrinsic autofluorescence of biological samples, blotting membranes, and plasticware in the NIR spectral region (approximately 700-900 nm), which significantly limits the performance of visible fluorescent dyes international-pharma.combiotium.comresearchgate.net.

Western Blotting: NIR fluorescent dyes enable quantitative and multiplex detection in Western blotting. Secondary antibodies conjugated with NIR fluorophores, such as IRDye 800CW or IRDye 680RD, allow for direct, non-enzymatic detection of target proteins. This approach provides a wide linear dynamic range, ensuring accurate detection of both strong and weak bands on the same blot without multiple exposures or darkroom time international-pharma.combiotium.comecu.edubu.edu. Multiplexing, a key advantage of NIR dyes, facilitates the simultaneous detection of two or more targets using spectrally distinct labels. This capability improves quantification accuracy, especially when one channel is used for normalization against an internal control, as both target and control are detected on the same blot and in the same lane international-pharma.comecu.edu.

Electrophoretic Mobility Shift Assays (EMSA): EMSA, also known as gel shift assays, is a technique used to study protein-DNA or protein-RNA interactions by observing the slower migration of protein-nucleic acid complexes compared to unbound nucleic acids on a non-denaturing gel international-pharma.comlicorbio.com. Near-infrared fluorescence EMSA offers a safe, sensitive, and non-radioactive alternative to traditional methods international-pharma.comlicorbio.comlicor.com. Fluorescently labeled oligonucleotide probes, such as those conjugated with IRDye 700, are commonly used for detection licorbio.com. NIR-labeled RNA probes have also been successfully employed to study protein-RNA binding, with studies showing that random NIR labeling does not adversely affect protein binding specificity nih.gov. The Odyssey Infrared Imaging System is often used for imaging EMSA gels, allowing detection of protein-DNA complexes directly in the wet gel, eliminating the need for gel drying or film exposure ecu.edulicorbio.com.

DNA Analysis Systems and Labeling with Near-Infrared Dyes

Near-infrared fluorescence provides a highly sensitive and low-background method for nonradioactive DNA detection and analysis nih.govspiedigitallibrary.org. This has led to significant advancements in various DNA-related research applications.

DNA Labeling: Infrared fluorophores can be covalently attached to nucleotides, such as deoxyadenosine (B7792050) triphosphate (dATP), to create reagents like IR-dATP. These labeled nucleotides are then used for the enzymatic labeling of various DNA molecules, facilitating their detection in automated DNA sequencing and analysis systems nih.gov. For instance, PCR products can be fluorescently labeled by incorporating limited quantities of IR-dATP into the amplification reaction. This strategy has been applied in the detection of short tandem repeat polymorphisms (STRPs), which are valuable for gene mapping, genetic diagnostics, forensic analysis, and paternity testing nih.gov. Another example is the use of IRDye 800RS NHS ester, which can label the primary and secondary amino groups of DNA and RNA, and the labeled nucleic acids can be easily purified by reverse-phase chromatography licor.com.

Beyond covalent modifications, noncovalent labeling schemes utilizing NIR dyes are also employed for biomolecules like DNA. This approach often results in less interference with the functional activity of the biomolecule mdpi.com.

Advanced DNA Analysis Systems: The integration of NIR dyes into DNA analysis systems has led to improved performance. For example, in DNA microarrays, the use of near-infrared dyes with temporal discrimination can enhance sensitivity by minimizing interfering photocounts spiedigitallibrary.org. Studies have shown that Cy7-labeled dUTP derivatives provide greater sensitivity in hybridization analysis compared to Cy5-dUTP, demonstrating high sensitivity and specificity in DNA testing using biochips researchgate.net. Furthermore, cell-permeable NIR DNA stains, such as the Incucyte® Nuclight Rapid NIR Dye, are used for live-cell nuclear labeling, enabling real-time quantification of cell proliferation in cell culture systems sartorius.com.

Properties of IRDye 800RS in Different Solvents licor.com

SolventExtinction Coefficient (M⁻¹cm⁻¹)Absorption Maxima (nm)Emission Maxima (nm)Stokes Shift (nm)
Methanol (B129727)300,00077078616
Water200,00076778619
1X PBS200,00076778619
PBS: Methanol270,00077078616

Challenges and Future Directions in Near Infrared Dye Research

Addressing Current Limitations in Near-Infrared Dye Performance

The widespread application of NIR dyes, such as NIR-1, is often hampered by issues related to their photophysical and physicochemical properties in complex biological environments.

A primary challenge for many NIR dyes, including cyanine (B1664457) dyes like NIR-1, is their relatively low fluorescence quantum yield (QY) and poor photostability, especially in aqueous solutions nih.govacs.orgrsc.orgcore.ac.ukrsc.org. The large conjugated systems characteristic of NIR dyes can lead to increased non-radiative relaxation pathways, diminishing their quantum efficiency nih.govrsc.orgrsc.org. This non-radiative relaxation is particularly enhanced in protic solvents like water rsc.org. For instance, while some NIR-I dyes like Indocyanine Green (ICG), IRDye800, and IR-12N3 exhibit high quantum yields, many NIR-II dyes still suffer from lower quantum yields thno.orgosti.gov.

To overcome these limitations, research strategies focus on molecular engineering, such as structural rigidification, to suppress non-radiative decay rsc.org. Encapsulating NIR dyes within nanoparticles is another effective approach, as it can trap and stabilize the dyes within their matrices, reducing aggregation and enhancing both quantum yield and photostability nih.govacs.orgmdpi.com. For example, doping ICG dyes into calcium phosphate (B84403) nanoparticles enhanced their quantum yield and photostability, improving their performance in deep tissue imaging nih.gov.

The propensity of NIR dyes to self-aggregate in aqueous solutions is a significant drawback, leading to fluorescence quenching and reduced brightness nih.govrsc.orgcore.ac.ukmdpi.comchemrxiv.org. This aggregation is driven by hydrophobic interactions, van der Waals forces, and electrostatic interactions between dye molecules mdpi.com. Cyanine dyes, including NIR-1, are particularly susceptible to such aggregation in biological media nih.govcore.ac.uk.

Several strategies are being explored to mitigate aggregation. One method involves incorporating water-soluble organic solvents into aqueous solutions to improve dye dissolution mdpi.com. More advanced approaches include the chemical modification of dyes with hydrophilic groups, such as sulfonate, pyridinium (B92312), glycol, and carboxylate groups, to enhance aqueous solubility core.ac.ukbiotium.com. The use of polyethylene (B3416737) glycol (PEG) groups, which are highly water-soluble yet neutral, has also been shown to improve solubility without introducing excessive negative charge that can lead to non-specific binding when conjugated to biomolecules biotium.com. Furthermore, encapsulating dyes within nanoparticles, such as polymer dots or micelles, effectively prevents self-aggregation by isolating the hydrophobic dye molecules within a hydrophilic matrix nih.govrsc.orgnih.gov. Molecular engineering to reduce the planarity of dye molecules or introduce steric hindrance can also effectively inhibit aggregation chemrxiv.orgnih.govmdpi.com.

Achieving high signal-to-background ratios (SBR) is crucial for accurate bioimaging, but it remains a challenge for NIR dyes, especially in complex biological matrices where autofluorescence from tissues can interfere with the signal biotium.commacsenlab.comnirmidas.comresearchgate.netlicor.commedsci.orgspiedigitallibrary.org. The presence of unbound dye agents can also contribute to a low SBR nih.gov.

The shift to longer wavelengths, particularly in the Near-Infrared-II (NIR-II) region (1000-1700 nm), significantly reduces tissue autofluorescence and scattering, inherently leading to higher SBRs compared to the conventional NIR-I region (700-900 nm) thno.orgmdpi.comnih.govnirmidas.comspiedigitallibrary.orgfrontiersin.orgbohrium.comteledynevisionsolutions.com. Beyond wavelength selection, innovative strategies include the development of "off-to-on" activatable probes that only fluoresce upon interaction with specific biological targets or enzymatic activity, thereby dramatically increasing the SBR by minimizing background from unbound probes mdpi.comnih.gov. Zwitterionic dyes have also been developed to improve SBR by reducing non-specific accumulation in tissues thno.org. Advanced image processing techniques, such as deep learning, have shown promise in transforming images to achieve unprecedented SBRs, even for NIR-I dyes like ICG pnas.org.

While NIR-I dyes (700-900 nm), including NIR-1, offer advantages over visible light dyes in terms of tissue penetration and reduced autofluorescence, their depth is still limited by light scattering in biological tissues rsc.orgbiotium.commacsenlab.comnirmidas.comnih.govteledynevisionsolutions.comnsf.gov. For instance, NIR-I dyes typically provide moderate tissue penetration, whereas deeper imaging is often required for clinical applications.

The most significant advancement for deeper penetration and higher resolution has been the development of NIR-II (1000-1700 nm) and Short-Wave Infrared (SWIR) imaging rsc.orgthno.orgmdpi.comnih.govmacsenlab.comnirmidas.combohrium.comteledynevisionsolutions.compnas.orgnsf.govcloudfront.netacs.orgqd-uki.co.uk. In the NIR-II/SWIR window, photon scattering and tissue autofluorescence are significantly reduced, enabling imaging depths of several millimeters to centimeters with single-cell resolution nih.govnirmidas.comteledynevisionsolutions.comqd-uki.co.uk. This is particularly beneficial for visualizing deep anatomical structures like vasculature, tumors, and lymph nodes nih.govnirmidas.com. Strategies to achieve this include the design of organic dyes with emission peaks in the NIR-II range nih.govacs.orgqd-uki.co.uk. Furthermore, the encapsulation of NIR dyes within nanomaterials can enhance their retention and permeability in deep tissues nih.govmdpi.com. Deep learning algorithms are also being applied to improve the resolution and signal-to-background of in vivo NIR images, even for NIR-I imaging pnas.org.

Enhancing Signal-to-Background Ratios in Complex Research Matrices

Emerging Frontiers in Near-Infrared Dye Research

The field of NIR dye research is continuously evolving, with a strong focus on pushing the boundaries of imaging capabilities, particularly into longer wavelength regions.

The development of organic dyes that emit in the NIR-II (1000-1700 nm) and SWIR regions is a major emerging frontier nih.govrsc.orgrsc.orgthno.orgbiotium.commacsenlab.comnirmidas.comresearchgate.netspiedigitallibrary.org. This spectral window offers superior imaging metrics, including deeper tissue penetration, higher spatial resolution, and significantly improved signal-to-background ratios due to minimal photon scattering and tissue autofluorescence thno.orgmacsenlab.comnirmidas.combohrium.comteledynevisionsolutions.comcloudfront.netacs.orgqd-uki.co.uk.

While inorganic nanomaterials have shown promise in the NIR-II region, the focus is increasingly shifting towards small-molecule organic dyes due to their favorable biocompatibility and ease of functionalization mdpi.comacs.orgqd-uki.co.uk. A key strategy involves repurposing existing high-quantum-yield NIR-I dyes, such as ICG, IRDye800CW, and IR-12N3, by exploiting their non-negligible emission tails that extend into the NIR-II region thno.orgcloudfront.netnih.gov. This approach offers an accelerated pathway for clinical translation, as these dyes often have established safety profiles cloudfront.net. Researchers are also actively designing novel organic molecular structures with tailored optical properties to achieve high brightness, longer emission wavelengths, and improved light stability in the NIR-II range nih.govacs.org. Despite progress, challenges remain in synthesizing NIR-II organic dyes with consistently high quantum yields and overcoming aggregation-caused quenching thno.orgosti.govmdpi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
NIR-1 dye25195431

Comparative Properties of NIR-I and NIR-II Dyes

FeatureNIR-I Dyes (700-900 nm)NIR-II Dyes (1000-1700 nm)
Tissue PenetrationModerateDeep
ResolutionGoodExcellent
AutofluorescenceLowVery Low

Advanced Computational Design and Predictive Modeling for Novel Near-Infrared Dyes

Integration of Near-Infrared Dyes with Novel Optical and Analytical Technologies

The integration of near-infrared dyes with novel optical and analytical technologies is a dynamic area of research, particularly in bioimaging and sensing. However, specific detailed research findings focusing solely on the unique integration of this compound with novel optical and analytical technologies are not extensively documented in the available literature. General NIR dyes are widely employed in applications such as fluorescence microscopy, live-cell imaging, in vitro and in vivo imaging, molecular diagnostics, and drug discovery, leveraging their advantages for deep tissue penetration and reduced autofluorescence. nih.govresearchgate.netamazon.comnih.govbiotium.commdpi.combiotium.com While this compound possesses properties that suggest potential for such applications, explicit reports detailing its specific integration into or unique contributions to novel optical and analytical platforms are not readily found in the provided search results.

Exploration of New Chromophore Skeletons and Architectures for Near-Infrared Emission

Q & A

Q. What are the critical synthetic parameters influencing the fluorescence efficiency of NIR-1 dye, and how can they be optimized during polymerization?

Methodological Answer: The synthesis of NIR-1 involves copolymerizing A-D-A′-D-A monomers with donor units (e.g., thiophene, benzodithiophene) to enhance intramolecular charge transfer (ICT). Key parameters include stoichiometric ratios, solvent purity, and reaction temperature. Density functional theory (DFT) simulations should guide monomer selection to optimize HOMO-LUMO separation, which directly impacts absorption/emission profiles. Strict control of polymerization conditions (e.g., inert atmosphere, catalyst activity) ensures reproducibility .

Q. How should researchers characterize the optical properties of this compound to ensure reproducibility across experimental setups?

Methodological Answer: Use UV-Vis-NIR spectrophotometry in standardized solvents (e.g., toluene) at fixed concentrations. Measure fluorescence intensity under 808 nm excitation, comparing against reference fluorophores like ICG. Report peak wavelengths, full-width-at-half-maximum (FWHM), and quantum yields. Calibrate instruments before each experiment and control environmental variables (e.g., temperature, ambient light) .

Q. What methodological considerations are essential for assessing this compound's cellular uptake specificity in macrophage-targeted imaging?

Methodological Answer: Quantify uptake in Raw264.7 macrophages vs. non-target cells (e.g., C166 endothelial cells) using flow cytometry and confocal microscopy. Include controls with unlabeled nanoparticles and competitive inhibitors to confirm receptor-mediated uptake. Track fluorescence intensity over 24 hours to establish kinetic profiles and validate with co-localization studies using lysosomal markers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence stability of NIR-1 under prolonged laser irradiation?

Methodological Answer: Systematically test stability across laser power levels (0.5–2 W/cm²) and exposure durations using real-time imaging. Compare decay rates between NIR-1 formulations (e.g., varying polymer ratios) and reference standards (e.g., ICG). Apply ANOVA to identify significant variations and optimize surface coatings to reduce photobleaching .

Q. What experimental designs effectively isolate the contribution of NIR-1's structural features to its NIR-II emission efficiency compared to analogs like NIR-2/NIR-3?

Methodological Answer: Synthesize nanoparticles with identical protocols except for the fluorophore core. Characterize photophysical properties (quantum yield, extinction coefficients) and perform in vivo imaging in murine models. Use multivariate regression to correlate structural features (e.g., donor units, ICT strength) with emission intensity. Control for batch variability by repeating experiments with independent syntheses .

Q. How should researchers address contradictions in NIR-1 concentration-fluorescence linearity in heterogeneous biological environments?

Methodological Answer: Test linearity in buffer vs. biological matrices (e.g., serum) using phantom models with controlled scattering/absorption. Apply background correction algorithms for autofluorescence. Validate via orthogonal methods (e.g., HPLC quantification of dye concentration vs. fluorescence intensity). Report matrix-specific calibration curves .

Q. What advanced statistical methods quantify spatial-temporal patterns in NIR-1-based multimodal imaging of carotid plaque vulnerability?

Methodological Answer: Use convolutional neural networks to segment plaque regions in NIR-II/MRI images. Calculate co-localization metrics between fluorescence hotspots and histological markers (e.g., intraplaque hemorrhage). Apply time-series analysis to correlate signal dynamics with disease progression. Validate models through leave-one-out cross-validation against expert-annotated datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.